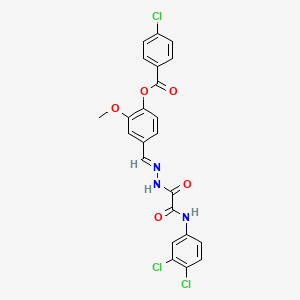
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯是一种复杂的有机化合物 ,在各个科学领域具有巨大的潜力。这种化合物的特点是其独特的结构,包括多个官能团,如二氯苯胺基、氧代、乙酰基、碳酰肼基、甲氧基苯基和氯苯甲酸酯。
准备方法
合成路线和反应条件
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯的合成通常涉及多个步骤,从易于获得的起始原料开始。通用的合成路线包括以下步骤:
3,4-二氯苯胺的形成: 可以通过苯胺的氯化来实现。
乙酰化: 然后用乙酸酐乙酰化3,4-二氯苯胺,形成3,4-二氯乙酰苯胺。
肼化: 将乙酰化的产物与肼反应,形成碳酰肼基衍生物。
甲氧基化: 通过亲核取代反应引入甲氧基。
酯化: 最后,用4-氯苯甲酸酯化该化合物,形成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可以包括使用催化剂、控制反应条件(温度、压力、pH值)以及纯化技术,如重结晶和色谱。
化学反应分析
反应类型
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将氧代基转化为羟基。
取代: 该化合物可以发生亲电和亲核取代反应,尤其是在芳环上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、硝化剂和磺化剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可以产生氧化物,而还原可以产生醇。
科学研究应用
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯在科学研究中有几个应用:
化学: 用作有机合成的试剂以及更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其潜在的治疗效果以及作为药物开发的先导化合物。
工业: 用于开发新材料,以及作为合成染料和颜料的中间体。
作用机制
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的官能团使其能够与酶和受体结合,从而可能抑制或激活生物过程。例如,二氯苯胺基可能与细胞蛋白相互作用,而氧代和乙酰基可以参与氧化还原反应。
相似化合物的比较
类似化合物
- 4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)苯基 4-丁氧基苯甲酸酯
- 4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)苯基 4-乙氧基苯甲酸酯
- 4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)苯基 4-甲氧基苯甲酸酯
独特之处
4-(2-((3,4-二氯苯胺基)(氧代)乙酰基)碳酰肼基)-2-甲氧基苯基 4-氯苯甲酸酯的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和潜在应用。与类似化合物相比,由于芳环上取代基的变化,它可能表现出不同的生物活性和化学性质。
属性
CAS 编号 |
881660-24-8 |
|---|---|
分子式 |
C23H16Cl3N3O5 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI 键 |
VZBCTVPWHRVYRU-KKMKTNMSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
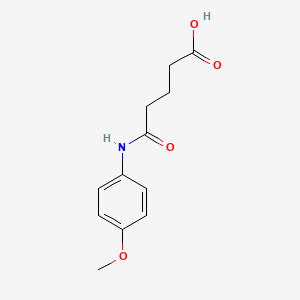
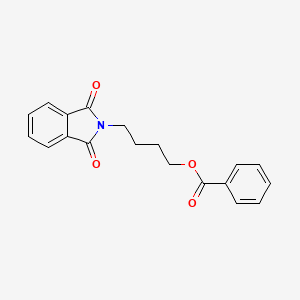



![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
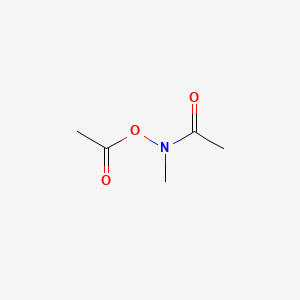
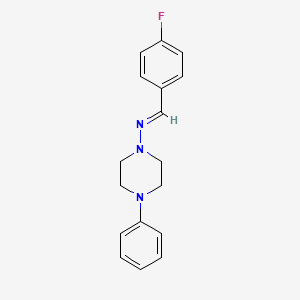
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
